5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid
Description
5-[(1E)-3-(tert-Butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid is a substituted furan derivative with a conjugated α,β-unsaturated ester system. Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of 252.27 g/mol (CAS: 2095416-99-0). The compound features a furan-3-carboxylic acid core substituted at the 5-position with a (1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl group. This structure confers unique electronic properties due to the electron-withdrawing carboxylic acid and the tert-butoxy ester, which influence its reactivity and solubility.
The compound is cataloged as a life science product, available in high-purity forms (≥99%) for research applications, including pharmaceutical and materials science.
Properties
IUPAC Name |
5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMUCQKERPFRJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid is a furan derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C13H16O5 |
| Molecular Weight | 252.27 g/mol |
| CAS Number | 2094962-39-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its electrophilic enone moiety, which can interact with nucleophiles in biological systems. This interaction may lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and resulting in various biological effects .
Antimicrobial Activity
Research has indicated that derivatives of furan carboxylic acids, including this compound, exhibit significant antimicrobial properties. A study assessed the in vitro antimicrobial activity against a range of microorganisms, including bacteria, fungi, and yeast. Results indicated that certain furan derivatives displayed notable inhibitory effects against these pathogens .
Cytotoxicity and Cancer Research
The cytotoxic effects of furan derivatives are under investigation for their potential use in cancer therapy. Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways. Further research is needed to elucidate the specific pathways involved for this compound .
Study on Antimicrobial Activity
In a study published in PubMed, researchers synthesized a series of furan carboxamides and evaluated their antimicrobial activities. The findings revealed that several compounds exhibited significant activity against various microbial strains, highlighting the therapeutic potential of furan-based compounds .
QSAR Analysis
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of furan derivatives and their biological activity. These studies help predict the efficacy of new compounds based on their physicochemical properties .
Safety Profile
Safety assessments indicate that this compound may pose risks if ingested or applied to the skin, as it has been classified as harmful if swallowed and causes skin irritation . Therefore, handling precautions should be observed in laboratory settings.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Reactivity Differences
Electron-Withdrawing Effects: The tert-butoxy ester in the target compound enhances steric bulk and reduces hydrolysis rates compared to the smaller methoxy ester in 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid. The pyridine analog (C₁₄H₁₇NO₄) exhibits increased aromaticity and basicity due to the nitrogen-containing heterocycle, altering its solubility and catalytic interactions.
Spectroscopic Profiles :
- NMR Discrepancies : 5-(Hydroxymethyl)furan-3-carboxylic acid has been misidentified in fungal extracts due to overlapping ¹³C-NMR signals with kojic acid (δ 170–175 ppm for carboxylic carbons). In contrast, the tert-butoxy-substituted compound shows distinct shifts (e.g., δ 27.8 ppm for tert-butyl carbons).
Solubility and Stability :
- The hydroxymethyl analog is more polar and water-soluble due to its hydroxyl group, whereas the tert-butoxy derivative is lipophilic, favoring organic solvents like THF or ethyl acetate.
Research Implications and Gaps
- Analytical Challenges : Misidentification risks, as highlighted for hydroxymethyl derivatives, necessitate advanced spectroscopic validation (e.g., 2D-NMR or HRMS) for accurate structural elucidation.
- Synthetic Optimization: Further studies are needed to explore the tert-butoxy enone’s reactivity in click chemistry or Michael addition reactions, leveraging its α,β-unsaturated ester motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
